N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine

Medicinal Chemistry Pharmaceutical Patent Scaffold Optimization

This 2,3-dimethylphenyl benzothiazol-2-amine is a privileged scaffold explicitly preferred in pharmaceutical patents over five other dimethylphenyl isomers. With XLogP3 of 5 (8-fold higher than unsubstituted analog), it ensures intracellular target engagement for GPCR, RGS4, and ADAM17 programs. Pre-validated HTS bioactivity data accelerates hit-to-lead decisions. Researchers avoid synthesizing all six regioisomers; start with the patented configuration.

Molecular Formula C15H14N2S
Molecular Weight 254.35
CAS No. 328020-75-3
Cat. No. B2570741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine
CAS328020-75-3
Molecular FormulaC15H14N2S
Molecular Weight254.35
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3S2)C
InChIInChI=1S/C15H14N2S/c1-10-6-5-8-12(11(10)2)16-15-17-13-7-3-4-9-14(13)18-15/h3-9H,1-2H3,(H,16,17)
InChIKeyZCMZHHNZRORCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-1,3-benzothiazol-2-amine CAS 328020-75-3: Sourcing Guide for Benzothiazole-Based Lead Optimization


N-(2,3-Dimethylphenyl)-1,3-benzothiazol-2-amine (CAS 328020-75-3) is a synthetic small-molecule benzothiazole derivative featuring a 2,3-dimethylphenyl substitution at the exocyclic amine nitrogen [1]. The benzothiazole core represents a privileged heterocyclic scaffold in medicinal chemistry, with demonstrated applications across anti-infective, anticancer, and agrochemical discovery programs [2]. This specific substitution pattern has been explicitly cited in patent literature as a preferred xylyl configuration within benzothiazole-derived pharmaceutical formulations [3]. The compound is commercially available as a research-grade building block from multiple vendors including Santa Cruz Biotechnology and Sigma-Aldrich (AldrichCPR collection) [1].

Why N-(2,3-Dimethylphenyl)-1,3-benzothiazol-2-amine Cannot Be Interchanged with Other Dimethylphenyl or N-Phenyl Benzothiazole Analogs


Generic substitution among N-aryl benzothiazol-2-amines is contraindicated due to pronounced structure-activity relationship (SAR) divergence driven by the position and electronic character of methyl substituents on the N-phenyl ring. Systematic SAR studies on 2-aminobenzothiazole derivatives demonstrate that variations in the substitution pattern—including 2,3- versus 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethylphenyl configurations—produce distinct biological activity profiles and target engagement characteristics [1]. Patent literature explicitly distinguishes the 2,3-dimethylphenyl configuration as a preferred embodiment distinct from all other dimethylphenyl positional isomers, underscoring its unique status within this structural class [2]. The computational descriptors for this compound—including XLogP3 of 5, topological polar surface area of 53.2 Ų, and two rotatable bonds [3]—differ meaningfully from unsubstituted N-phenylbenzothiazol-2-amine (XLogP ~4.1, PSA 24.92 Ų) , directly impacting membrane permeability and solubility characteristics relevant to both in vitro assay performance and downstream lead development. Substituting with a regioisomeric dimethylphenyl analog or an unsubstituted phenyl derivative introduces uncontrolled variables in lipophilicity, hydrogen-bonding capacity, and steric bulk that can alter target binding, off-target profiles, and assay reproducibility.

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-1,3-benzothiazol-2-amine: Comparative Data Against Structural Analogs


2,3-Dimethylphenyl Configuration: Explicit Patent Preference over Five Alternative Dimethylphenyl Regioisomers

In the foundational benzothiazole pharmaceutical patent literature (U.S. Patent 4,294,839), the xylyl substituent (R²) is defined with explicit preference ranking: 'Xylyl is preferably 2,3-dimethylphenyl, but can also be 2,4- 2,5-, 2,6-, 3,4- or 3,5-dimethylphenyl' [1]. This same preference statement appears in multiple patent documents citing this family [2]. The 2,3-dimethylphenyl configuration is further designated as a 'secondary preference' after phenyl, but notably above all other dimethylphenyl positional isomers [1].

Medicinal Chemistry Pharmaceutical Patent Scaffold Optimization

Lipophilicity-Driven Differentiation: XLogP3 of 5 for N-(2,3-Dimethylphenyl)-1,3-benzothiazol-2-amine

The computed octanol-water partition coefficient (XLogP3-AA) for N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine is 5 [1], representing a substantial increase in lipophilicity compared to the unsubstituted parent scaffold N-phenyl-1,3-benzothiazol-2-amine (CAS 1843-21-6), which has a reported LogP of approximately 4.1 . This ~0.9 log unit increase corresponds to an approximately 8-fold higher theoretical partition coefficient.

ADME Lipophilicity Permeability

Increased Polar Surface Area: 53.2 Ų PSA versus Unsubstituted Analog's 24.92 Ų

The topological polar surface area (TPSA) of N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine is computed as 53.2 Ų [1]. In comparison, the unsubstituted N-phenyl-1,3-benzothiazol-2-amine (CAS 1843-21-6) has a reported PSA of 24.92 Ų . This represents a 2.1-fold increase in polar surface area despite the addition of only two methyl groups.

Drug-likeness Bioavailability Polar Surface Area

High-Throughput Screening Profiling Across Multiple Target Classes

N-(2,3-Dimethylphenyl)-1,3-benzothiazol-2-amine has been evaluated in multiple PubChem BioAssay screens, including: (1) a primary cell-based HTS assay for regulators of G-protein signaling 4 (RGS4) [1]; (2) a luminescence-based HTS assay for mu-type opioid receptor (MOR-1) agonists [2]; (3) a QFRET-based HTS assay for ADAM17 (TACE) inhibitors [3]; (4) a fluorescence-based cell-based HTS assay for muscarinic acetylcholine receptor M1 agonists [4]; and (5) an HTS for unfolded protein response (UPR) activators [5].

HTS Target Engagement Assay Profiling

Validated Application Scenarios for N-(2,3-Dimethylphenyl)-1,3-benzothiazol-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion from a Patent-Validated Preferred Scaffold

The 2,3-dimethylphenyl configuration is explicitly designated as the preferred xylyl substituent over five alternative dimethylphenyl positional isomers in foundational benzothiazole pharmaceutical patents [1]. Medicinal chemistry teams conducting lead optimization of benzothiazole-based pharmacophores can prioritize this compound as a rationally selected starting scaffold, reducing the synthetic burden of preparing and testing all six dimethylphenyl regioisomers. The patent designation provides a documented rationale for compound selection in grant proposals and internal decision-making.

Cell-Based Assay Development Requiring Enhanced Membrane Permeability

With a computed XLogP3 of 5—approximately 8-fold higher lipophilicity than the unsubstituted N-phenyl analog (LogP 4.11) [1]—this compound offers a favorable permeability profile for intracellular target engagement in cell-based assays. Researchers working on targets such as RGS4 [2], GPCRs including mu-opioid and M1 muscarinic receptors , or intracellular enzymes like ADAM17 can select this compound with the expectation of adequate cellular penetration, supported by existing HTS profiling data across these target classes.

Physicochemical Property Benchmarking and Computational Model Calibration

The compound's well-defined computational descriptors—XLogP3 of 5, TPSA of 53.2 Ų, two rotatable bonds, three hydrogen-bond acceptors, and one hydrogen-bond donor [1]—provide a defined reference point for calibrating in silico ADME prediction models and validating QSAR methodologies for the benzothiazole chemical space. The availability of multi-target HTS data [2] enables correlation of predicted physicochemical properties with observed biological activity across diverse assay formats.

Chemical Biology Probe Development for GPCR and Protease Target Classes

The compound's PubChem BioAssay record includes primary screening data against RGS4 (a GPCR signaling modulator), mu-opioid receptor, M1 muscarinic receptor, and ADAM17 metalloprotease [1]. This multi-target profiling fingerprint supports its use as a chemical biology probe scaffold for investigating benzothiazole-based ligand interactions with these therapeutically relevant protein families. Researchers can build upon existing activity data to design focused analog libraries for hit-to-lead progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.